beta-Chaconine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
472-51-5 |
|---|---|
Molecular Formula |
C39H63NO10 |
Molecular Weight |
705.9 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H63NO10/c1-18-6-9-26-19(2)29-27(40(26)16-18)15-25-23-8-7-21-14-22(10-12-38(21,4)24(23)11-13-39(25,29)5)48-37-35(33(45)31(43)28(17-41)49-37)50-36-34(46)32(44)30(42)20(3)47-36/h7,18-20,22-37,41-46H,6,8-17H2,1-5H3/t18-,19+,20-,22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,38-,39-/m0/s1 |
InChI Key |
ZLSYCIYRYZUJCZ-MTXMLOAPSA-N |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C |
Synonyms |
eta(1)-chaconine beta-chaconine |
Origin of Product |
United States |
Biosynthesis and Metabolic Regulation of Beta Chaconine
Precursor Compounds and Initial Enzymatic Steps
The formation of beta-chaconine begins with fundamental building blocks derived from primary metabolism, which are then channeled into the specialized steroidal alkaloid pathway.
Mevalonate (B85504) Pathway Contribution
The biosynthesis of all steroidal glycoalkaloids, including this compound, originates from the mevalonate (MVA) pathway, which occurs in the cytoplasm. biorxiv.orgrsc.org This pathway provides the essential five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). biorxiv.org The MVA pathway commences with the condensation of three molecules of acetyl-CoA. biorxiv.org A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the reduction of HMG-CoA to mevalonate. frontiersin.orgnih.gov The subsequent steps involving several enzymatic reactions lead to the formation of IPP and DMAPP, the universal precursors for all isoprenoids. researchgate.net In plants, while the MVA pathway is primarily responsible for producing sesquiterpenes and triterpenes, the plastidial methylerythritol phosphate (B84403) (MEP) pathway typically synthesizes monoterpenes and diterpenes. biorxiv.orgrsc.org However, there is evidence of crosstalk between these two pathways. biorxiv.org
Cholesterol as a Key Intermediate
Cholesterol is a critical intermediate and the accepted precursor for the biosynthesis of steroidal glycoalkaloids in potatoes. researchgate.netnih.govnih.gov The synthesis of cholesterol itself begins with the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol. researchgate.netresearchgate.net Cycloartenol is then directed towards cholesterol synthesis through the action of enzymes such as sterol side chain reductase 2 (SSR2) and Δ7-sterol-C5(6)-desaturase (C5-SD). researchgate.net The conversion of cholesterol to the aglycone solanidine (B192412) is the second major step in SGA biosynthesis and is considered part of secondary metabolism. hapres.com This conversion is catalyzed by a series of enzymes encoded by the GLYCOALKALOID METABOLISM (GAME) genes. hapres.com For instance, GAME7 and GAME8 are involved in the hydroxylation of cholesterol at specific positions. hapres.com The entire cholesterol molecule is incorporated into the SGA structure, a fact confirmed by labeling studies. nih.gov
Steroidal Alkaloid Glycosylation Pathways
Once the aglycone solanidine is formed, it undergoes a series of glycosylation steps to produce the various glycoalkaloids found in potatoes, including this compound. researchgate.net These reactions are catalyzed by specific glycosyltransferases.
Solanidine Glycosylation Steps
Solanidine serves as a branch point for the synthesis of the two major potato glycoalkaloids, α-chaconine and α-solanine. usda.gov The initial glycosylation of solanidine is the committed step in this part of the pathway. usda.govnih.gov For the synthesis of the chaconine series of glycoalkaloids, a glucose molecule is first added to the 3-OH group of solanidine. usda.gov This reaction forms γ-chaconine. Subsequently, a rhamnose molecule is added to the glucose moiety to yield β-chaconine. frontiersin.orgusda.gov The final step in the formation of the fully glycosylated α-chaconine involves the addition of a second rhamnose molecule. usda.gov
Roles of Specific Glycosyltransferases (SGTs)
A family of enzymes known as steroidal alkaloid glycosyltransferases (SGTs) is responsible for the sequential addition of sugar moieties to the solanidine backbone. plantbreedbio.orgactahort.org These enzymes exhibit specificity for both the sugar donor and the acceptor molecule. usda.govnih.gov
SGT2 (Solanidine Glucosyltransferase): This enzyme specifically catalyzes the transfer of glucose from UDP-glucose to the 3-OH position of solanidine, forming γ-chaconine. usda.govnih.gov Down-regulation of the SGT2 gene has been shown to decrease α-chaconine levels while increasing α-solanine levels. hapres.com
SGT3 (β-solanine/β-chaconine Rhamnosyltransferase): Following the initial glycosylation, SGT3 is responsible for adding a rhamnose molecule to β-chaconine (and β-solanine). usda.govnih.gov This enzyme catalyzes the terminal step in the formation of the triose side chains of both α-chaconine and α-solanine. nih.gov
It is important to note that SGT1 (Solanidine Galactosyltransferase) is involved in the parallel pathway leading to α-solanine by adding a galactose moiety to solanidine. hapres.comusda.gov
Genetic Loci and Gene Expression Regulation of Glycoalkaloid Synthesis
The biosynthesis of steroidal glycoalkaloids is tightly regulated at the genetic level, with many of the key biosynthetic genes organized in clusters. hapres.comnih.gov The expression of these genes is controlled by specific transcription factors.
A significant number of genes involved in SGA biosynthesis, including the GAME genes, are located on chromosomes 7 and 12 in the potato genome. hapres.comnih.gov The SGT genes are also part of this regulatory network. nih.gov The expression of these genes can be induced by various factors, including light and wounding. frontiersin.orgslu.se
Identification of Biosynthetic Enzyme Genes
The pathway to this compound is a branch of the broader steroidal glycoalkaloid (SGA) biosynthesis pathway, which originates from cholesterol. nih.gov A series of enzymes, encoded by specific genes, catalyze the conversion of cholesterol into the various SGAs found in potatoes, including the α and β forms of chaconine and solanine.
A critical step in the formation of the tri-glycosylated α-chaconine from its precursor is the addition of a rhamnose sugar molecule. The enzyme responsible for this final step is a rhamnosyltransferase. nih.gov Research has identified the gene Sgt3 as encoding the β-solanine/β-chaconine rhamnosyltransferase. nih.govactahort.org This enzyme specifically catalyzes the conversion of β-chaconine to α-chaconine and β-solanine to α-solanine. nih.govgoogle.com When the Sgt3 gene is suppressed, a significant decrease in α-chaconine and α-solanine is observed, with a corresponding accumulation of their β-form precursors. nih.gov
Other key enzyme-encoding genes in the SGA pathway leading to chaconine isomers include those responsible for glycosylation steps. The steroidal-alkaloid glycosyltransferase (Sgt) gene family is integral to this process. For instance, Sgt1 encodes UDP-galactose:solanidine galactosyltransferase, and Sgt2 encodes UDP-glucose:solanidine glucosyltransferase. actahort.org The coordinated action of these glycosyltransferases is essential for building the sugar side chains of the final glycoalkaloid molecules. nih.gov
The initial steps of the pathway, converting cholesterol, are also enzymatically controlled. A series of GLYCOALKALOID METABOLISM (GAME) genes have been identified that are responsible for the enzymatic conversions from cholesterol to the final SGAs in both tomato and potato. oup.com For example, STEROL SIDE CHAIN REDUCTASE 2 (SSR2) is a key enzyme that directs metabolic flow towards cholesterol biosynthesis. oup.comnih.gov
Table 1: Key Genes in the Biosynthesis of Chaconine Isomers
| Gene | Enzyme | Function in Pathway | Reference |
| Sgt3 | β-solanine/β-chaconine rhamnosyltransferase | Catalyzes the final step in α-chaconine formation from β-chaconine. | nih.govactahort.org |
| Sgt1 | UDP-galactose:solanidine galactosyltransferase | Adds a galactose moiety to the solanidine aglycone. | actahort.org |
| Sgt2 | UDP-glucose:solanidine glucosyltransferase | Adds a glucose moiety to the solanidine aglycone. | actahort.org |
| SSR2 | Sterol Side Chain Reductase 2 | Key enzyme in diverting metabolic flow towards cholesterol, the precursor for SGAs. | oup.comnih.gov |
| GAME genes | Various enzymes | Responsible for multiple enzymatic steps from cholesterol to the final SGA products. | oup.com |
Role of Transcription Factors (e.g., GAME9/JRE4) in Regulation
The expression of the biosynthetic genes involved in this compound production is under the control of specific transcription factors. A central regulator in this process is GLYCOALKALOID METABOLISM 9 (GAME9), also known as JASMONATE-RESPONSIVE ETHYLENE RESPONSE FACTOR 4 (JRE4). nih.govoup.com GAME9 is an APETALA2/Ethylene Response Factor (AP2/ERF) transcription factor that plays a pivotal role in controlling the biosynthesis of SGAs in solanaceous plants. oup.comnih.gov
Studies have shown that GAME9/JRE4 regulates the expression of numerous genes within the SGA biosynthetic pathway, from the initial mevalonate pathway through to the final glycosylation steps. oup.comnih.govnii.ac.jp Overexpression of GAME9 leads to a significant increase in the accumulation of SGAs, while its suppression results in a marked decrease. nih.govresearchgate.net This transcription factor directly activates the transcription of target genes, such as GAME4, by binding to specific GCC-box-like elements in their promoter regions. oup.com
The regulatory function of GAME9/JRE4 is not always solitary; it can act in cooperation with other transcription factors. For instance, it has been shown to work with MYC2 to transactivate the promoters of SGA biosynthesis genes. nih.govoup.com The coordinated expression of GAME9/JRE4 with SGA biosynthetic genes is evident in various plant tissues and developmental stages, highlighting its central role in orchestrating the production of these compounds. oup.comnii.ac.jp Genetic variations within the GAME9 gene itself have been linked to the natural variation in SGA content among different tomato varieties, further underscoring its importance. researchgate.net
Environmental and Developmental Factors Influencing Biosynthesis
The production of this compound and other steroidal glycoalkaloids is not static but is dynamically influenced by a range of external and internal cues.
Stress-Induced Modulation of Production (e.g., Light, Wounding)
Environmental stressors, particularly light exposure and mechanical wounding, are potent inducers of SGA biosynthesis in potato tubers. nih.govfrontiersin.orgslu.se When tubers are exposed to light, they undergo a process known as greening, which is accompanied by a significant increase in the concentration of α-solanine and α-chaconine. nih.govfrontiersin.orginchem.org This response is a protective mechanism, as SGAs possess fungicidal and insecticidal properties. inchem.orgwikipedia.org
Different wavelengths of light can elicit varied responses. For example, red and blue light have been shown to be effective in inducing the accumulation of both chlorophyll (B73375) and SGAs, while far-red light does not have the same effect. nih.govfrontiersin.org This light-induced accumulation is correlated with the upregulation of key biosynthetic genes, including those involved in the later stages of SGA synthesis like SGT1 and SGT2. slu.sefrontiersin.org
Mechanical damage to tubers also triggers a rapid increase in SGA levels. nih.govfrontiersin.org This wound response is a defense mechanism against pathogens and herbivores that might invade the damaged tissue. The increase in SGAs following wounding is associated with the elevated expression of biosynthetic genes. slu.se Interestingly, the response to wounding and light exposure can vary significantly between different potato cultivars, indicating a genetic component to this stress-induced modulation. nih.govfrontiersin.org
Table 2: Impact of Environmental Stress on SGA Levels in Potato Tubers
| Stress Factor | Effect on SGA Levels | Cultivar-Dependent Variation | Reference |
| Light Exposure | Significant increase in α-solanine and α-chaconine. | Yes, response varies between cultivars. | nih.govfrontiersin.orgnih.gov |
| Wounding | Significant increase in α-solanine and α-chaconine. | Yes, response varies between cultivars. | nih.govfrontiersin.org |
| Drought | Can enhance SGA production in some cultivars. | Yes, drought-sensitive varieties may show a greater increase. | researchgate.netresearchgate.net |
Ontogenetic and Tissue-Specific Variation in Accumulation
The accumulation of this compound and other SGAs is not uniform throughout the potato plant; it varies depending on the tissue and the developmental stage of the plant. nih.govvt.edunih.gov Generally, the highest concentrations of SGAs are found in tissues with high metabolic activity and those that are more exposed or vulnerable, such as flowers, young leaves, and tuber sprouts. nih.govnii.ac.jpvt.edu The tuber peel also contains significantly higher levels of SGAs compared to the flesh. nih.govinchem.orgresearchgate.net
This tissue-specific accumulation is a result of differential gene expression. researchgate.net For instance, the expression of SGA biosynthetic genes is often highest in the tissues where the compounds accumulate most abundantly. nii.ac.jp
The developmental stage of the plant also plays a crucial role. SGA synthesis begins during germination and tends to peak during the flowering period. nih.gov In tomato fruits, for example, the expression of JRE4 and other SGA biosynthetic genes decreases as the fruit matures. oup.comnii.ac.jp Similarly, in potato tubers, the SGA content can change during storage. wikipedia.org This ontogenetic variation reflects the changing defensive needs of the plant throughout its life cycle.
Distribution and Accumulation Dynamics of Beta Chaconine in Biological Systems
Intra-Plant Localization and Tissue Specificity
Beta-chaconine is not uniformly distributed throughout the potato plant. Studies indicate that its highest concentrations are typically found in specific plant parts and tissues.
Aerial Parts: Glycoalkaloids, including this compound, are generally found in higher concentrations in the foliage, flowers (calyxes and petals), leaf buds, and young leaves of potato plants compared to the tubers wikipedia.orgashs.orgnih.gov. The calyxes have shown particularly high concentrations, with one study reporting 571.15 mg/100 g fresh weight for total glycoalkaloids ashs.org.
Tubers: Within the potato tuber, this compound is primarily concentrated in the outer layers. Specifically, the highest concentrations are located in the periderm (skin), around the eyes, and in wounded areas wikipedia.orgoregonstate.edumdpi.com. Research using mass spectrometry imaging has shown that this compound is localized at the periderm and germ regions of tubers after budbreak indexcopernicus.comlifescienceglobal.com. A significant portion, estimated at 30-80%, of solanine (and by extension, related glycoalkaloids like chaconine) develops in and close to the skin wikipedia.org. Studies analyzing tuber slices have found that glycoalkaloid concentrations are highest within the first 1 mm from the outer surface and decrease towards the center of the tuber ashs.org. The pith of the tuber generally contains very little or no glycoalkaloids ashs.org.
Variability Across Solanum Species and Cultivars
The genetic background of potato plants plays a significant role in determining this compound levels. There are notable differences in glycoalkaloid content not only between different Solanum species but also among various cultivars of Solanum tuberosum.
Species Variation: Wild Solanum species generally exhibit higher levels of glycoalkaloids compared to cultivated varieties umich.edu. For instance, Solanum acaule tubers have been reported to contain a high concentration of glycoalkaloids (48 mg/100 g FW), while some interspecific somatic hybrids contained less than 20 mg/100 g FW helsinki.firesearchgate.net. Foliage concentrations across various Solanum species can range widely, from 110 mg to 890 mg/100 g FW, with S. acaule foliage showing a lower concentration of 26 mg/100 g FW helsinki.firesearchgate.net.
Cultivar Variation: Within Solanum tuberosum, significant differences in this compound and total glycoalkaloid (TGA) content exist among cultivars nih.govresearchgate.nettandfonline.comusda.gov. For example, studies in Kenya found that the concentration of alpha-chaconine (B190788) in 15 cultivars ranged from 1.62 to 4.46 mg/100 g fresh weight tandfonline.comusda.gov. Another study on Pakistani cultivars reported alpha-chaconine content in potato peel varying from 4.42 to 6818.40 mg/100 g of dry weight, and in the flesh from 3.94 to 475.33 mg/100 g DW nih.govresearchgate.net. The ratio of alpha-solanine (B192411) to alpha-chaconine also varies by cultivar, typically ranging from 1:2 to 1:7 foodandnutritionjournal.org. Some research has indicated that late blight resistant cultivars might have higher glycoalkaloid content tandfonline.com.
Molecular Mechanisms of Action of Beta Chaconine
Effects on Cell Cycle and Apoptosis in in vitro Cellular Models
Impact on Tight Junction Proteins and Epithelial Barrier Function
The integrity of the epithelial barrier is crucial for maintaining physiological homeostasis, preventing the uncontrolled passage of harmful substances into the body. This barrier function is largely regulated by tight junctions (TJs), complex protein structures that seal the intercellular space between epithelial cells. Disruptions to these junctions can lead to increased permeability, a condition often referred to as a "leaky gut," which has been implicated in various gastrointestinal disorders researchgate.netcapes.gov.brresearchgate.net.
Research indicates that glycoalkaloids, naturally occurring compounds found in plants such as potatoes, can significantly impact the structure and function of the epithelial barrier. Specifically, alpha-chaconine (B190788), a prominent glycoalkaloid, has been shown to compromise the integrity of intestinal epithelial cells researchgate.netnih.govresearchgate.netsemanticscholar.orgfrontiersin.org.
Impact on Transepithelial Electrical Resistance (TEER)
A key indicator of epithelial barrier function is the transepithelial electrical resistance (TEER). TEER measurements reflect the resistance to ion flow across an epithelial cell layer, with higher values indicating a more intact and less permeable barrier. Studies investigating the effects of alpha-chaconine on intestinal epithelial cells have consistently demonstrated a dose- and incubation time-dependent decrease in TEER values nih.govfrontiersin.org. This reduction in TEER suggests that alpha-chaconine disrupts the cellular membrane structure and compromises the epithelial barrier's ability to maintain its electrical resistance, thereby increasing permeability nih.govfrontiersin.org.
| Concentration (μg/mL) | Incubation Time (h) | Reported Effect on TEER |
| 0.4 | 24 | Decreased |
| 0.4 | 48 | Decreased |
| 0.4 | 72 | Significantly Decreased |
| 0.8 | 24 | Significantly Decreased |
| 0.8 | 48 | Significantly Decreased |
| 0.8 | 72 | Significantly Decreased |
Note: This table summarizes findings from studies using alpha-chaconine on intestinal epithelial cells. Specific numerical TEER values were not consistently reported in a format suitable for direct tabulation.
Effects on Tight Junction Proteins
The disruption of epithelial barrier function by alpha-chaconine is closely linked to its impact on the expression and distribution of critical tight junction proteins. Studies have focused on zonula occludens-1 (ZO-1) and occludin, which are essential components for TJ assembly and function researchgate.netfrontiersin.org.
Research has shown that alpha-chaconine significantly reduces both the relative and messenger RNA (mRNA) expression levels of genes coding for ZO-1 and occludin in intestinal epithelial cells nih.govresearchgate.netfrontiersin.org. Furthermore, protein expression levels of ZO-1 and occludin have been observed to decrease following alpha-chaconine treatment in a dose- and time-dependent manner researchgate.net. ZO-1 acts as a scaffolding protein, anchoring transmembrane TJ proteins to the actin cytoskeleton, while occludin plays a vital role in regulating TJ mechanisms and structural integrity frontiersin.org. The reduction in these proteins directly impairs the formation and maintenance of functional tight junctions, leading to barrier dysfunction researchgate.net.
| Tight Junction Protein | Parameter Measured | Concentration (μg/mL) | Incubation Time (h) | Reported Effect |
| ZO-1 | mRNA Expression | 0.4 | 24, 48, 72 | Reduced |
| ZO-1 | mRNA Expression | 0.8 | 24, 48, 72 | Reduced |
| ZO-1 | Protein Expression | 0.4 | 72 | Decreased |
| ZO-1 | Protein Expression | 0.8 | 24, 48, 72 | Decreased |
| Occludin | mRNA Expression | 0.4 | 24, 48, 72 | Reduced |
| Occludin | mRNA Expression | 0.8 | 24, 48, 72 | Reduced |
| Occludin | Protein Expression | 0.4 | 72 | Decreased |
| Occludin | Protein Expression | 0.8 | 24, 48, 72 | Decreased |
Note: These findings are primarily derived from studies using alpha-chaconine on mouse intestinal epithelial cells. "Reduced" and "Decreased" indicate a statistically significant reduction compared to control groups as reported in the respective studies.
Underlying Molecular Mechanisms
The detrimental effects of alpha-chaconine on the epithelial barrier are attributed to several molecular mechanisms. Alpha-chaconine can permeabilize cholesterol-containing cellular membranes, directly disrupting their structural integrity researchgate.netcapes.gov.brnih.gov. This membrane perturbation can lead to increased oxidative stress, evidenced by an increase in malondialdehyde (MDA) content, a marker of lipid peroxidation, and a decrease in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) nih.govresearchgate.netfrontiersin.org. Oxidative stress can further damage cell membranes, exacerbating barrier dysfunction nih.gov. Additionally, alpha-chaconine has been shown to increase the rate of apoptosis in intestinal epithelial cells, which can also contribute to the breakdown of the mechanical barrier and increased intestinal permeability researchgate.netnih.govresearchgate.netfrontiersin.org.
Ecological and Agronomic Significance of Beta Chaconine
Role in Plant Defense Against Herbivores and Pests
Plants produce beta-chaconine as a chemical defense against herbivores and pests. wikipedia.orgnih.gov This compound acts as a natural toxicant, deterring feeding and exhibiting insecticidal properties. wikipedia.orgnih.gov The concentration of this compound, along with other glycoalkaloids like alpha-solanine (B192411), often increases in response to stress, such as herbivore attacks. nih.gov This induced defense mechanism helps protect the plant from further damage.
The defensive properties of this compound are attributed to its ability to disrupt cell membranes and inhibit cholinesterase, an enzyme crucial for nerve function in insects. nih.govinchem.org The bitter taste imparted by glycoalkaloids can also act as an antifeedant, discouraging insects from consuming the plant tissue. nih.gov Research has shown that this compound can be more potent than alpha-solanine in its feeding-inhibition effects on some herbivores, and a synergistic effect is observed when both compounds are present. wikipedia.org
Table 1: Documented Effects of this compound on Various Pests
| Pest Species | Observed Effect |
| Leptinotarsa decemlineata (Colorado potato beetle) | Increased glycoalkaloid concentrations in tubers from defoliated plants. nih.gov |
| Snails | Feeding-inhibition, with this compound showing a greater effect than alpha-solanine. wikipedia.org |
| Trogoderma granarium (Khapra beetle) | Toxic and antifeedant activities. nih.gov |
| Drosophila melanogaster (Fruit fly) | Malformations and reproductive disturbances. nih.gov |
| Tribolium castaneum (Red rust flour beetle) | Toxic effects. nih.gov |
| Sitophilus oryzae (Rice weevil) | Toxic effects. nih.gov |
Impact on Phytopathogenic Organisms (Antibacterial and Antifungal Activities)
This compound exhibits significant antimicrobial properties, contributing to the plant's defense against pathogenic bacteria and fungi. cabidigitallibrary.orgnih.gov Its mode of action often involves the disruption of cell membrane integrity in these microorganisms. nih.govnih.gov
Antibacterial Activity: Studies have demonstrated the effectiveness of glycoalkaloid extracts containing this compound against several pathogenic bacteria. For instance, extracts have shown inhibitory effects against Staphylococcus aureus, Pseudomonas aeruginosa, and E. coli. cabidigitallibrary.orgresearchgate.net
Antifungal Activity: this compound has been shown to possess broad-spectrum antifungal activity. nih.gov It can effectively inhibit the growth of various fungal strains. nih.gov The antifungal efficacy of this compound can be synergistic with other plant secondary metabolites, such as phenolic acids. nih.gov The resistance of different fungal species to this compound appears to be species-dependent and may be related to the sterol composition of their membranes. nih.gov
Table 2: Antimicrobial Activity of Glycoalkaloid Extracts Containing this compound
| Pathogen | Type | Observed Effect |
| Staphylococcus aureus | Bacterium | Inhibition of growth. cabidigitallibrary.orgresearchgate.net |
| Pseudomonas aeruginosa | Bacterium | Inhibition of growth. cabidigitallibrary.orgresearchgate.net |
| Escherichia coli | Bacterium | Inhibition of growth. cabidigitallibrary.orgresearchgate.net |
| Mucor plumbeus | Fungus | Inhibition of growth. nih.gov |
| Mycosphaerella pinodes | Fungus | Inhibition of growth. nih.gov |
| Alternaria alternata | Fungus | Inhibition of growth. nih.gov |
| Pyrenophora teres f. maculata | Fungus | Inhibition of growth. nih.gov |
Allelopathic Effects on Adjacent Plant Species
Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. This compound, as a component of glycoalkaloids, is considered a defensive allelochemical. wikipedia.org The accumulation of these compounds in the soil can affect subsequent crops. nih.gov This is a recognized phenomenon in agriculture, where planting certain crops after potatoes can lead to impaired growth of the succeeding plants. nih.gov The phytotoxicity of leaf extracts containing this compound has been demonstrated against test plant species like mustard (Sinapis alba L.). nih.gov
The degree of phytotoxicity can be influenced by the specific composition of glycoalkaloids in a plant. nih.govmdpi.com
Considerations in Plant Breeding for Glycoalkaloid Content Modulation
The dual role of glycoalkaloids as both beneficial defense compounds and potential toxins for humans and livestock presents a challenge for plant breeders. nih.govnih.gov The goal is often to develop potato varieties with glycoalkaloid levels that are high enough to confer pest and disease resistance but remain below the accepted safe limit for human consumption, which is generally considered to be 20 mg per 100g of fresh potato. wikipedia.orgusda.gov
Breeding programs actively screen for glycoalkaloid content in new potato genotypes. researchgate.net This includes interspecific hybrids developed by crossing cultivated potatoes with wild species, which may have desirable traits but also higher glycoalkaloid levels. researchgate.net Selection for low glycoalkaloid content is a critical step in ensuring the safety of new varieties. researchgate.net
Genetic and environmental factors significantly influence the glycoalkaloid content in potatoes. nih.govnih.gov Factors such as the specific cultivar, growing conditions, and post-harvest handling can all affect the final concentration of this compound and other glycoalkaloids. wikipedia.orgnih.gov Modern molecular techniques, including genetic modification, are being explored to modulate the biosynthetic pathways of glycoalkaloids. usda.govresearchgate.net By targeting the genes responsible for the production of enzymes involved in glycoalkaloid synthesis, it may be possible to reduce their accumulation in the edible parts of the plant while maintaining adequate levels for defense in other tissues. usda.govresearchgate.net
Advanced Analytical Methodologies for Beta Chaconine Research
Extraction and Sample Preparation Techniques for Complex Biological Matrices
The initial and critical step in the analysis of β-chaconine from intricate biological samples, such as potato tubers, processed potato products, and physiological fluids, is the efficient extraction of the analyte while minimizing matrix interference. The choice of extraction technique is dictated by the sample matrix's nature and the subsequent analytical method's requirements.
Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of glycoalkaloids from sample extracts. acs.orgnih.gov Various sorbents have been evaluated for the extraction of potato glycoalkaloids, with Oasis HLB cartridges demonstrating high recovery rates, approximately 100%. scispace.com A typical SPE procedure involves conditioning the cartridge, loading the acidified sample extract, washing away interfering compounds with a weak solvent like 10% methanol, and finally eluting the purified glycoalkaloids with a stronger solvent such as methanol, often containing a small percentage of acid like formic acid. acs.orgnih.gov For instance, in the analysis of potato protein isolates, samples are first extracted with 5% acetic acid, centrifuged, and the supernatant is then subjected to SPE for cleanup. acs.org This method has proven effective, with recovery rates for α-chaconine (a closely related glycoalkaloid often analyzed alongside β-chaconine) ranging from 82.7% to 101.5%. acs.org
Another prominent and more contemporary sample preparation approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. wur.nl Originally developed for pesticide residue analysis, its application has expanded to include other analytes like glycoalkaloids in food matrices. wur.nl The QuEChERS procedure typically involves an extraction step with an organic solvent, such as acidified acetonitrile, followed by a partitioning step induced by the addition of salts like anhydrous magnesium sulfate and sodium acetate. wur.nl For many applications involving potato crisps, a subsequent cleanup step may not be necessary, streamlining the workflow. wur.nl
The following table summarizes key parameters of these extraction techniques as applied to glycoalkaloid analysis.
| Parameter | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Analyte partitioning between a solid and liquid phase | Liquid-liquid partitioning followed by optional dispersive SPE cleanup |
| Common Sorbent/Salts | Oasis HLB, C18 acs.orgscispace.com | Anhydrous MgSO4, Sodium Acetate wur.nl |
| Typical Solvents | Acetic acid, Methanol, Formic acid acs.org | Acetonitrile (often acidified) wur.nl |
| Reported Recovery | 82.7% - 101.5% for α-chaconine acs.org | Not explicitly quantified for β-chaconine in provided sources |
| Key Advantage | High purity of final extract acs.org | Speed, cost-effectiveness, and high throughput wur.nl |
Chromatographic Separation Techniques
Chromatography is the cornerstone of separating β-chaconine from other co-extracted compounds, including its structural isomers and other glycoalkaloids, which is essential for accurate quantification. High-performance liquid chromatography is the predominant technique, though gas chromatography can be employed following derivatization.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice for the analysis of β-chaconine. researchgate.netnih.govacs.org These techniques utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.
Reversed-phase columns, particularly C18 columns, are most commonly used for the separation of glycoalkaloids. researchgate.netacs.orgichbindannmalimgarten.de The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium formate or an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. acs.orgichbindannmalimgarten.de
For example, one UHPLC method for the separation of α-solanine and α-chaconine in whole blood utilizes a Kinetex® XB-C18 column with a mobile phase gradient of 10 mM ammonium formate with 0.1% formic acid in water and methanol. acs.org Another method for potato protein isolates uses a Kinetex C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. ichbindannmalimgarten.de The retention time for α-chaconine in this system was 9.4 minutes. ichbindannmalimgarten.de Due to their very similar structures, β-chaconine and α-chaconine can be challenging to separate completely on a chromatographic column, but the specificity of mass spectrometric detection can often overcome this. wur.nl
The table below details typical HPLC conditions for glycoalkaloid analysis.
| Parameter | Method 1 (Potato Protein Isolates) ichbindannmalimgarten.de | Method 2 (Whole Blood) acs.org |
| Chromatography System | Agilent 1260 Infinity II LC system | UHPLC system |
| Column | Kinetex C18 (250 x 4.6 mm, 5 µm) | Kinetex® XB-C18 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 100% Acetonitrile with 0.1% Formic Acid | 10 mM Ammonium Formate with 0.1% Formic Acid in Methanol |
| Flow Rate | Not specified | 0.4 mL/min |
| Column Temperature | Not specified | 40 °C |
| Detection | ESI-MS | ESI-MS/MS |
Gas Chromatography (GC) is a powerful separation technique but is generally not suitable for the direct analysis of intact glycoalkaloids like β-chaconine due to their high molecular weight and low volatility. weber.hu Therefore, GC analysis requires a derivatization step to convert the non-volatile analytes into more volatile and thermally stable compounds. weber.huyoutube.com
One approach involves the hydrolysis of the glycoalkaloid to its aglycone, solanidine (B192412), which is then derivatized. A combined derivatization method using both trimethylsilylation and pentafluoropropionylation has been developed for the GC/MS analysis of steroidal glycoalkaloid aglycons. wur.nl Another strategy is the permethylation of the intact glycoalkaloids, which has been shown to produce derivatives that can be separated by GC. ichbindannmalimgarten.de These derivatization reactions typically target the active hydrogens in hydroxyl groups, increasing the volatility of the molecule. youtube.com For example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylating agent used to replace active hydrogens with trimethylsilyl groups. acs.orgnih.gov
While feasible, GC-based methods for glycoalkaloids are less common than HPLC methods due to the additional sample preparation steps required for derivatization.
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool in the analysis of β-chaconine, providing high sensitivity and specificity for both identification and quantification. ichbindannmalimgarten.demdpi.com It is most often coupled with liquid chromatography (LC-MS).
Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. mdpi.com In an MS/MS experiment, a precursor ion (in this case, the protonated β-chaconine molecule) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
The fragmentation of glycoalkaloids like α-chaconine (which shares the same aglycone and initial sugar moieties as one form of β-chaconine) typically involves the sequential loss of its sugar units. acs.org For α-chaconine, fragmentation can lead to the removal of one of the two α-L-rhamnose units, resulting in an ion with an m/z of 706. acs.org The subsequent loss of the second rhamnose unit yields an ion with an m/z of 560. acs.org Further fragmentation through the loss of the β-D-glucose unit results in the aglycone, solanidine. acs.org High-resolution mass spectrometry, such as that performed on an Orbitrap instrument, can provide accurate mass data for these fragments, aiding in the confirmation of their elemental composition. This detailed fragmentation information is crucial for definitively identifying β-chaconine and distinguishing it from its isomers.
The fragmentation pathway of α-chaconine, which provides insight into the expected fragmentation of β-chaconine, is summarized below.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 852.5 [M+H]+ (α-chaconine) | 706.4 | Rhamnose |
| 706.4 | 560.4 | Rhamnose |
| 560.4 | 398.3 | Glucose |
Data derived from the fragmentation of α-chaconine, which is structurally similar to β-chaconine. acs.org
For the quantification of β-chaconine at trace levels, mass spectrometry is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. wur.nlichbindannmalimgarten.de These targeted approaches offer significantly higher sensitivity and selectivity compared to full-scan mode. ichbindannmalimgarten.de
In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest. ichbindannmalimgarten.de For instance, a method for quantifying glycoalkaloids in potato protein isolates used SIM mode, which improved sensitivity approximately 10-fold compared to full-scan analysis. ichbindannmalimgarten.de This method achieved a limit of detection (LOD) and limit of quantification (LOQ) for α-chaconine of 0.01 µg/mL and 0.03 µg/mL, respectively. acs.org
MRM, a technique used in tandem mass spectrometry, offers even greater specificity. wur.nl In MRM, a specific precursor ion is selected and fragmented, and then only a specific product ion is monitored. wur.nl This "transition" from a precursor ion to a product ion is highly specific to the target analyte, effectively filtering out background noise. wur.nl An UPLC-MS/MS method for α-chaconine in potato crisps using MRM achieved an LOQ of 31 µg/kg. wur.nl The selection of appropriate precursor-product ion transitions is critical for the development of a robust and reliable quantitative method.
The following table presents the limits of detection and quantification for chaconine using different mass spectrometric techniques.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-ESI-MS (SIM) acs.org | Potato Protein Isolate | 0.01 µg/mL | 0.03 µg/mL |
| UPLC-MS/MS (MRM) wur.nl | Potato Crisps | Not Reported | 31 µg/kg |
| UHPLC-MS/MS acs.org | Whole Blood | 1 µg/L | 2 µg/L |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation and confirmation of complex natural products, including the steroidal glycoalkaloid β-chaconine. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of atom connectivity and stereochemistry.
In the context of β-chaconine research, NMR is indispensable for verifying the identity and purity of the isolated compound. Techniques such as ¹H NMR and ¹³C NMR provide a complete map of the proton and carbon environments within the molecule. For instance, ¹³C NMR can distinguish between the different carbon atoms in the solanidine aglycone and the three sugar moieties (one glucose and two rhamnose units) that constitute the trisaccharide chain of chaconine.
Advanced NMR experiments, including two-dimensional (2D) techniques, are often employed to assemble the molecular structure piece by piece. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connections within each sugar ring and through the steroidal backbone.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning each proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for establishing the linkages between the individual sugar units and determining the precise attachment point of the trisaccharide chain to the aglycone.
A notable application of NMR in glycoalkaloid research involves stable isotope labeling studies. For example, in planta ¹³CO₂ labeling experiments have been monitored by NMR to unravel the biosynthetic pathways of related compounds like α-solanine and α-chaconine. nih.gov NMR analysis in such studies can determine the positional ¹³C-enrichments, revealing specific ¹³C₂-pairs in the aglycone. nih.gov This detailed isotopic patterning provides unequivocal evidence for the biosynthetic precursors and the enzymatic steps involved in forming the complex steroidal structure. nih.gov
The following table provides a conceptual overview of the types of data obtained from different NMR experiments for a molecule like β-chaconine.
| NMR Experiment | Information Provided | Example Application for β-Chaconine |
| ¹H NMR | Chemical shift and multiplicity of each proton, indicating its electronic environment and neighboring protons. | Differentiating protons on the sugar rings from those on the steroidal aglycone. |
| ¹³C NMR | Chemical shift of each carbon atom, indicating its functional group and position. | Identifying the anomeric carbons of the sugar units and the quaternary carbons of the aglycone. |
| COSY | Shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). | Establishing the sequence of protons within each rhamnose and glucose ring. |
| HSQC/HMQC | Correlates each proton with its directly attached carbon atom. | Assigning specific ¹H signals to their corresponding ¹³C signals in the molecular backbone. |
| HMBC | Shows correlations between protons and carbons separated by multiple bonds (2-4 bonds). | Confirming the glycosidic linkages between the sugar units and the attachment site at C3 of solanidine. |
Integration of Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics)
The study of β-chaconine and other steroidal glycoalkaloids (SGAs) has been significantly advanced by the integration of multi-omics approaches, which provide a holistic view of the biological systems governing their synthesis and regulation. nih.govnih.gov By combining metabolomics (the study of metabolites) and transcriptomics (the study of gene expression), researchers can connect the genetic blueprint of an organism to its biochemical phenotype. nih.gov
Metabolomics utilizes advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), to profile and quantify a wide range of small molecules, including β-chaconine and its precursors, within a biological sample. In potato research, metabolomic analyses have successfully identified and quantified various SGAs. nih.gov For instance, studies have used LC-MS to measure the levels of α-solanine and α-chaconine in potato tubers under different conditions, revealing that these two compounds are the most predominant SGAs. nih.gov Orthogonal partial least-square discriminant analysis (OPLS-DA) of metabolomic data has shown that glycoalkaloids are key drivers of metabolic differences between potato cultivars. nih.gov
Transcriptomics , often performed using RNA sequencing (RNA-Seq), provides a snapshot of all gene activity in a cell or tissue at a specific moment. This allows for the identification of genes that are up- or down-regulated in response to certain stimuli or in tissues with high levels of SGA production. By correlating gene expression patterns with metabolite profiles, researchers can identify candidate genes involved in the SGA biosynthetic pathway.
The integration of these two "omics" layers has been particularly fruitful in potato research. Metabolomic and transcriptomic analyses have been combined to identify key genes responsible for high levels of toxic glycoalkaloids in potato tubers subjected to stress conditions like wounding or light exposure. nih.gov This approach allows for the discovery of relationships between specific gene expression profiles and the accumulation of metabolites like β-chaconine.
A combined analysis can reveal a network of co-regulated genes and metabolites, pointing to key enzymatic and regulatory steps in the biosynthetic pathway. The table below lists some of the key genes identified through transcriptomics that are involved in the glycoalkaloid biosynthesis pathway leading to compounds like β-chaconine. nih.gov
| Gene Abbreviation | Full Name / Function | Role in Pathway |
| GAME11 | 2-Oxoglutarate-dependent dioxygenase | Involved in the hydroxylation steps of the sterol backbone. |
| GAME4 | Cytochrome P450 (CYP88B1) | Catalyzes the C-26 oxidation of cholesterol. |
| GAME7 | Cytochrome P450 (CYP72A186) | Involved in modifications to the steroidal aglycone. |
| SGT1 | UDP-galactose:solanidine galactosyltransferase | Adds the first sugar (galactose) to the solanidine aglycone to form γ-solanine. |
| SGT2 | UDP-glucose:solanidine glucosyltransferase | Adds the first sugar (glucose) to the solanidine aglycone to form γ-chaconine. |
| SGT3 | β-Solanine/β-chaconine rhamnosyltransferase | Adds a rhamnose sugar to β-solanine or β-chaconine. |
| GAME9 (JRE4) | Apetala/Ethylene response transcription factor | A regulatory gene that controls the expression of other pathway genes. |
This integrated approach not only helps to elucidate the complex biochemical pathways but also provides valuable targets for crop improvement, aiming to develop potato varieties with lower levels of potentially toxic glycoalkaloids.
Structure Activity Relationships and Chemical Modifications of Beta Chaconine
Influence of Glycosylation Patterns on Biological Activities
Specifically, α-chaconine consists of the aglycone solanidine (B192412) linked to a chacotriose sugar chain (glucose-rhamnose-rhamnose). The partial hydrolysis of α-chaconine yields β-chaconine (solanidine with a glucose-rhamnose disaccharide) and γ-chaconine (solanidine with a single glucose unit). Studies examining the cytotoxicity of these hydrolysis products against HT-29 colon cancer cells and HepG2 liver cancer cells have shown that the removal of sugar residues from α-chaconine results in a diminished capacity to inhibit cell growth at equivalent concentrations, although some inhibitory activity is retained. mdpi.com
The glycosylation pattern is pivotal for the interaction of glycoalkaloids with cell membranes, which is a key aspect of their mechanism of action. The oligosaccharide chain plays a significant role in directing the biological applications of these compounds. nih.gov For instance, the complete removal of the sugar chain to yield the aglycone solanidine leads to a significant reduction in membrane-disruptive and antiprotozoal activities compared to the fully glycosylated α-chaconine. mdpi.comnih.gov This highlights the essential contribution of the sugar residues to the molecule's potency.
Table 1: Effect of Glycosylation on Cytotoxicity
| Compound | Glycosylation Pattern | Relative Cytotoxicity |
| α-Chaconine | Solanidine-Glucose-Rhamnose-Rhamnose | High |
| β-Chaconine | Solanidine-Glucose-Rhamnose | Moderate |
| γ-Chaconine | Solanidine-Glucose | Low |
| Solanidine | Aglycone (No Sugar) | Very Low |
Role of the Aglycone Moiety (Solanidine) in Mechanism of Action
While the sugar chain is crucial for potency, the steroidal aglycone, solanidine, provides the foundational structure responsible for the biological activity. Solanidine is a hydrophobic, nitrogen-containing steroid that forms the backbone of both α-chaconine and α-solanine. hua.grnih.gov The biological activity of solanidine itself has been investigated, and it is known to possess anti-inflammatory and antifungal properties, although often less pronounced than its glycosylated counterparts. nih.gov
The mechanism of action for solanidine and its glycosides involves interaction with cell membranes. The hydrophobic steroidal structure allows it to intercalate into the lipid bilayer of cell membranes. This can disrupt membrane integrity and function. mdpi.com However, studies have shown that solanidine alone is less effective at disrupting membranes than its glycoside derivatives like β-chaconine. mdpi.com For example, in studies using liposomes (model cell membranes), α-chaconine was significantly more effective at causing dye release than solanidine. mdpi.com
Furthermore, solanidine has been shown to have inhibitory effects on certain enzymes. nih.gov The aglycone has demonstrated anti-inflammatory activity by reducing the production of nitric oxide (NO). nih.gov Despite this, the presence of the sugar chain in β-chaconine enhances these activities, suggesting a synergistic relationship where the aglycone provides the core structure for membrane interaction and the glycone portion enhances the potency and specificity of this interaction. nih.gov Research indicates that while the aglycone can exhibit potent inhibitory activity against certain pathogens like Phytophthora infestans, the glycosylated forms are more active in other contexts, such as antiprotozoal activity. nih.govnih.gov
Comparative Analysis with Structurally Related Glycoalkaloids (e.g., alpha-Solanine (B192411), Tomatine)
Comparing β-chaconine with other structurally related glycoalkaloids reveals important structure-activity relationships. The most relevant comparators are α-solanine, which shares the same solanidine aglycone but has a different trisaccharide chain (solatriose: galactose-glucose-rhamnose), and α-tomatine, which has a different aglycone (tomatidine) and a tetrasaccharide chain (lycotetraose). nih.govresearchgate.net
Studies have consistently shown that α-chaconine is biologically more active and potent than α-solanine in various assays. mdpi.comnih.gov This difference is attributed solely to the composition of their respective sugar chains, as they share the identical solanidine aglycone. The chacotriose of α-chaconine appears to facilitate stronger interactions with biological targets, such as cell membranes, compared to the solatriose of α-solanine. mdpi.com For instance, in experiments measuring the release of dye from liposomes containing cholesterol, α-chaconine was significantly more effective than α-solanine. mdpi.com The binding affinity to these cholesterol-containing liposomes was much higher for α-chaconine (75 ± 2%) compared to α-solanine (14 ± 2%). mdpi.com
α-Tomatine, found in tomatoes, generally exhibits even stronger membrane-disruptive activity than α-chaconine. mdpi.com This is likely due to both its different aglycone, tomatidine (B1681339), and its longer sugar chain. In antiprotozoal assays against various strains, α-tomatine, α-solanine, and α-chaconine all demonstrated the ability to completely inhibit growth at certain concentrations, while their respective aglycones, tomatidine and solanidine, showed significantly lower inhibitory activity. nih.gov This again underscores the critical role of the glycosidic chain in the potency of these compounds. nih.gov
Table 2: Comparative Biological Activity of Structurally Related Glycoalkaloids
| Glycoalkaloid | Aglycone | Sugar Chain | Relative Membrane Disruption Potency |
| β-Chaconine | Solanidine | Disaccharide (Glucose-Rhamnose) | Moderate |
| α-Chaconine | Solanidine | Trisaccharide (Chacotriose) | High |
| α-Solanine | Solanidine | Trisaccharide (Solatriose) | Low |
| α-Tomatine | Tomatidine | Tetrasaccharide (Lycotetraose) | Very High |
Synthesis and Evaluation of Semi-Synthetic Derivatives
The modification of natural products like β-chaconine through semi-synthesis is a key strategy in drug discovery to enhance biological activity, improve pharmacokinetic properties, or reduce toxicity. While specific semi-synthetic derivatives of β-chaconine are not extensively documented in the provided context, the principles of such modifications can be inferred from studies on related compounds. The primary targets for chemical modification on the β-chaconine structure would be the hydroxyl groups on the sugar moieties and the aglycone, as well as the double bond within the steroidal rings.
The general approach involves using the natural product as a starting scaffold and introducing new functional groups through chemical reactions. For example, esterification or etherification of the hydroxyl groups on the sugar residues could alter the molecule's lipophilicity, potentially affecting its ability to cross cell membranes. Such modifications have been successfully applied to other natural products like betulin, where new derivatives were prepared using methods like Steglich esterification to create conjugates with other bioactive molecules, such as α-lipoic acid. mdpi.com
Similarly, modifications to the solanidine aglycone could be explored. Alterations to the steroidal backbone, for instance, by modifying the double bond at the C5 position, have been shown to be pivotal for the inhibitory activity of other steroidal alkaloids. nih.gov The evaluation of these new semi-synthetic derivatives would typically involve a battery of in vitro biological assays. For instance, their cytotoxic activity would be tested against a panel of cancer cell lines to determine their potency (e.g., IC50 values). mdpi.commdpi.com Further studies might investigate their mechanism of action, such as their ability to induce apoptosis or disrupt cell membranes, and compare their activity to the parent compound, β-chaconine. This structure-activity relationship (SAR) analysis is crucial for identifying derivatives with improved therapeutic potential. mdpi.com
Metabolism and Environmental Fate of Beta Chaconine
Biotransformation Pathways in Plants
Beta-chaconine is not biosynthesized directly but is a product of the partial hydrolysis of its parent compound, α-chaconine. The biosynthesis of major glycoalkaloids like α-chaconine in potatoes originates from cholesterol oregonstate.eduacs.org. The plant produces these compounds as a natural defense mechanism against pests, pathogens, and herbivores wikipedia.orgoregonstate.eduwikipedia.org.
The concentration and metabolism of glycoalkaloids within the plant are not static. Levels can increase significantly in response to stressors such as physical injury, light exposure, and pathogen attack oregonstate.eduwikipedia.org. While the primary focus of plant metabolism research is on the synthesis of α-chaconine, biotransformation can also occur, particularly during senescence or sprouting. During storage, glycoalkaloid levels can initially increase but may later decline, especially when sprouting occurs oregonstate.edu. This decline suggests the presence of endogenous plant enzymes capable of hydrolyzing these compounds. The transformation of α-chaconine to β-chaconine involves the cleavage of a specific rhamnose sugar molecule from the chacotriose side chain. Although specific plant enzymes responsible for this conversion are not extensively detailed in the literature, this hydrolytic step is a key initial stage in the catabolism of the parent glycoalkaloid.
Degradation by Microbial Communities in Soil and Water
Once released into the environment, typically from decaying potato plant matter, the fate of β-chaconine and its parent compound is predominantly determined by microbial activity nih.govresearchgate.net. Studies have shown that abiotic degradation is negligible and that indigenous microorganisms in both soil and water are capable of breaking down these complex molecules nih.govresearchgate.net.
The microbial degradation of α-chaconine is a stepwise process involving the sequential removal of sugar units from the glycoalkaloid's carbohydrate side chain. This compound is the first intermediate in this pathway. Microorganisms hydrolyze α-chaconine to produce β-chaconine, which is then further hydrolyzed to γ-chaconine. The final step in this deglycosylation cascade is the removal of the last sugar molecule to yield the aglycone, solanidine (B192412) nih.govresearchgate.netcgiar.org. Solanidine itself can be further metabolized by microbial communities cgiar.org. This pathway effectively reduces the complexity and alters the toxicological profile of the original compound.
| Parent Compound | Step 1 Product | Step 2 Product | Final Aglycone |
|---|---|---|---|
| α-Chaconine | β-Chaconine | γ-Chaconine | Solanidine |
The breakdown of the glycoalkaloid structure is carried out by specific microbial enzymes. The conversion of α-chaconine to β-chaconine is accomplished by enzymes that cleave the terminal rhamnose unit. For instance, some filamentous fungi have been shown to produce α-L-rhamnosidases that specifically hydrolyze the rhamnose-glucose linkage in α-chaconine to form β1-chaconine. This enzymatic action is highly specific and often represents the initial detoxification step for these microorganisms. Other bacterial enzymes, including β-glucosidases, are then required to cleave the remaining sugar moieties to produce γ-chaconine and ultimately solanidine.
Environmental Persistence and Dissipation Kinetics in Terrestrial and Aquatic Systems
The environmental persistence of β-chaconine is intrinsically linked to the degradation kinetics of its parent compound, α-chaconine. Research indicates that these glycoalkaloids are not highly persistent under conditions favorable to microbial activity.
In aquatic systems , studies using groundwater sampled from beneath a potato field showed that spiked glycoalkaloids were degraded within 21 to 42 days, with the process being primarily microbial nih.govresearchgate.net.
In terrestrial systems , the dissipation is more complex and can be biphasic. An initial phase of rapid degradation is often followed by a slower phase cgiar.org. In a study of three agricultural topsoils, the half-life of α-solanine (a related glycoalkaloid that co-occurs with α-chaconine) was estimated to be between 1.8 and 4.1 days at 15°C researchgate.netcgiar.org. Despite this rapid initial decline, residuals could still be detected after 42 days, suggesting a fraction of the compound may become less bioavailable cgiar.org. Persistence is also affected by temperature, with dissipation being slow during winter months, as evidenced by the presence of glycoalkaloids in soil in March following deposition from the previous year's crop cgiar.org. The final aglycone product, solanidine, has been found to persist in the human body for extended periods, which may suggest a potential for longer persistence in certain environmental matrices as well wikipedia.org.
| Environment | Matrix | Observation | Reported Timeframe / Half-life |
|---|---|---|---|
| Aquatic | Groundwater | Primarily microbial degradation | Degraded within 21-42 days nih.govresearchgate.net |
| Terrestrial | Agricultural Topsoil | Biphasic degradation (fast initial, then slow) | Initial half-life of 1.8 - 4.1 days at 15°C researchgate.netcgiar.org |
| Terrestrial | Agricultural Soil | Low temperature persistence | Detected in soil months after plant senescence cgiar.org |
Future Research Trajectories and Methodological Advancements in Beta Chaconine Studies
Elucidation of Uncharted Biosynthetic Steps and Regulatory Networks
While significant strides have been made in mapping the biosynthetic pathway of steroidal glycoalkaloids (SGAs) like beta-chaconine, several enzymatic steps and regulatory mechanisms remain to be fully elucidated. The pathway, originating from cholesterol, involves a series of modifications by enzymes, many of which are encoded by the GLYCOALKALOID METABOLISM (GAME) gene family. However, some reaction stages are still represented by dashed arrows in metabolic charts, indicating a need for further research to identify the specific enzymes and intermediate compounds involved.
Future investigations will likely focus on identifying these missing enzymatic links and understanding the complex regulatory networks that govern the expression of biosynthetic genes. This includes exploring the roles of additional transcription factors beyond the currently known players like the GAME9 transcription factor. Research has shown that light can induce the expression of key genes in the glycoalkaloid synthesis pathway, such as HMG1, SQS, CAS1, SSR2, SGT1, and SGT2, suggesting a role for photoreceptors in regulation researchgate.net. A deeper understanding of these networks is crucial for developing targeted strategies to modulate this compound levels in potato cultivars.
Key Research Areas for Biosynthetic Pathway Elucidation:
| Research Area | Key Objectives | Relevant Genes/Enzymes |
|---|---|---|
| Identification of Unknown Enzymes | To characterize the enzymes responsible for uncharted steps in the conversion of cholesterol to solanidine (B192412). | Potentially novel cytochrome P450s, dioxygenases, or transferases. |
| Regulatory Network Mapping | To identify and characterize transcription factors, enhancers, and promoters that control the spatial and temporal expression of SGA biosynthetic genes. | GAME gene family, MYB transcription factors, bHLH transcription factors. |
| Subcellular Localization | To determine the precise cellular compartments where different biosynthetic steps occur. | Endoplasmic reticulum, cytoplasm. |
| Metabolite Trafficking | To understand how intermediates are transported between different cellular compartments during biosynthesis. | Membrane transporters. |
Deeper Understanding of Molecular Targets and Cellular Pathways
The primary molecular target of this compound is widely recognized as cholesterol in cellular membranes. By forming complexes with cholesterol, this compound disrupts membrane integrity, leading to increased permeability and cell lysis. This mechanism is fundamental to its biological activities, including its defense against pests and pathogens. However, emerging research suggests that the interactions of this compound at the cellular level are more complex.
Beyond membrane disruption, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cell lines. These effects are mediated through the modulation of specific cellular signaling pathways. For instance, studies have implicated this compound in the regulation of the ERK1/2 and Akt signaling pathways, which are critical for cell survival and proliferation isaaa.orgscispace.com. Future research will aim to identify other direct molecular targets and unravel the intricate signaling cascades that are triggered by this compound exposure. This deeper understanding could open avenues for novel applications of this compound.
Identified Cellular Effects and Associated Pathways of this compound:
| Cellular Effect | Affected Pathway/Mechanism | Key Molecular Players |
|---|---|---|
| Membrane Disruption | Complexation with membrane sterols, leading to pore formation. | Cholesterol, Ergosterol. |
| Apoptosis Induction | Activation of programmed cell death cascades. | Caspases, ERK1/2 pathway. |
| Cell Cycle Arrest | Halting of the cell division cycle. | Cyclin-dependent kinases. |
| Signal Transduction Modulation | Alteration of intracellular signaling. | Akt, PI3K. |
| Ion Channel Interference | Disruption of ion homeostasis across cell membranes. | Calcium, potassium, and sodium channels. |
Development of Novel Analytical Techniques for In Situ and Real-Time Analysis
Advancements in analytical chemistry are pivotal for furthering our understanding of this compound. Traditional methods for its detection and quantification, such as high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors, are well-established but often require laborious sample preparation and are not suitable for real-time measurements potatoes.newsdoctorkiltz.com.
The future of this compound analysis lies in the development of rapid, sensitive, and non-destructive techniques that allow for in situ and real-time monitoring. Biosensors represent a promising frontier in this area. Immunosensors and enzyme-based biosensors are being developed to provide continuous and real-time data on glycoalkaloid concentrations in industrial food processing and potentially in living plant tissues researchgate.netisaaa.orgtandfonline.com. Furthermore, imaging techniques, such as matrix-assisted laser desorption/ionization mass spectrometric imaging (MALDI-MSI) and laser light backscattering imaging (LLBI), are emerging as powerful tools to visualize the spatial distribution of this compound within plant tissues nih.gov. These innovative methods will provide unprecedented insights into the dynamic changes in this compound levels in response to developmental and environmental cues.
Comparison of Analytical Techniques for this compound Analysis:
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity. | Destructive, requires extensive sample preparation. |
| QuEChERS-UPLC-MS/MS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" sample preparation followed by chromatography. | Reduced sample preparation time and solvent use. | Destructive. |
| Biosensors | Biological recognition element coupled to a transducer. | Potential for real-time, in situ analysis; high sensitivity. | Still in development; potential for matrix interference. |
| Image Processing | Analysis of images to correlate color or spectral data with glycoalkaloid content. | Non-destructive, high-throughput. | Indirect measurement, may have lower accuracy. |
| MALDI-MSI | Mass spectrometry-based imaging. | Provides spatial distribution information. | Requires specialized equipment. |
Biotechnological Strategies for Sustainable Agricultural Applications and Crop Improvement
Biotechnology offers powerful tools to modulate this compound content in potato for improved crop safety and utility. High concentrations of glycoalkaloids in potato tubers are undesirable due to their toxicity to humans. Genetic engineering approaches are being employed to down-regulate or knock out key genes in the this compound biosynthetic pathway.
Techniques such as RNA interference (RNAi) and CRISPR-Cas9 gene editing have been successfully used to target genes like Sgt1 (solanidine galactosyltransferase), GAME4, SSR2 (sterol side chain reductase 2), and CYP88B1, resulting in potato lines with significantly reduced levels of α-solanine and/or α-chaconine in tubers isaaa.orgtandfonline.comnih.govapsnet.orgisaaa.orghealthist.net. A key challenge is to reduce tuber glycoalkaloid levels without compromising the plant's natural defense against pests and pathogens in the foliage. Tuber-specific silencing of regulatory genes is a promising strategy to achieve this goal researchgate.net. Conversely, enhancing the production of specific glycoalkaloids in the leaves through biotechnological means could bolster plant resistance. For instance, genes from wild potato relatives that produce different, potentially more effective, defensive glycoalkaloids can be introduced into cultivated varieties to enhance pest and disease resistance nih.govelifesciences.org.
Biotechnological Approaches for Modulating this compound Content:
| Strategy | Technology | Target Gene(s) | Desired Outcome |
|---|---|---|---|
| Reduction in Tubers | CRISPR-Cas9 | SSR2, CYP88B1, StGAME9 | Lower toxicity in edible parts, improved food safety. |
| Reduction in Tubers | RNA interference (RNAi) | GAME4, Sgt1, Sgt2 | Decreased levels of specific or total glycoalkaloids in tubers. |
| Enhancement in Foliage | Cisgenesis/Transgenesis | Glycosyltransferases from wild relatives | Increased resistance to pests and pathogens. |
| Tissue-Specific Regulation | Tuber-specific promoters | Regulatory transcription factors | Reduced tuber toxicity while maintaining foliar defenses. |
Comprehensive Analysis of this compound's Ecological Role in Broader Agroecosystems
The ecological role of this compound is primarily understood in the context of direct plant defense. It exhibits a broad spectrum of activity against various pests and pathogens, including insects like the Colorado potato beetle, fungi, and bacteria wikipedia.orgnih.govfoodandnutritionjournal.org. This defensive function is a key component of the potato plant's innate immunity.
However, the influence of this compound likely extends beyond simple plant-herbivore and plant-pathogen interactions into the broader agroecosystem. Future research should focus on its allelopathic potential, investigating its effects on the germination and growth of other plants, including weeds and subsequent crops. Furthermore, the release of this compound into the soil through root exudates or decaying plant matter could influence soil microbial communities. Studies have shown that glycoalkaloids can be degraded by soil and groundwater microorganisms, suggesting a dynamic interaction with the soil microbiome researchgate.netnih.gov. Understanding these complex ecological roles is crucial for developing sustainable agricultural practices that consider the multifaceted impacts of plant secondary metabolites.
Known and Potential Ecological Roles of this compound:
| Ecological Interaction | Effect of this compound | Implication in Agroecosystems |
|---|---|---|
| Plant-Herbivore | Acts as a feeding deterrent and toxin to insects. | Contributes to natural pest control. |
| Plant-Pathogen | Inhibits the growth of pathogenic fungi and bacteria. | Provides innate disease resistance. |
| Allelopathy | Potential to inhibit the growth of neighboring plants. | Could influence weed competition and crop rotation strategies. |
| Plant-Microbe (Soil) | Can be degraded by soil microbes; may influence microbial community structure. | Affects nutrient cycling and soil health. |
| Herbivore-Microbe (Gut) | Gut bacteria of some pests can detoxify glycoalkaloids. | Influences the co-evolution of insects and their gut microbiota. |
Q & A
Basic Research Questions
Q. What established methodologies are recommended for isolating and quantifying beta-Chaconine in plant tissues?
- Methodological Answer : this compound extraction typically involves solvent-based techniques (e.g., acidified methanol/water mixtures) followed by purification via solid-phase extraction. Quantification is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. Key validation steps include spike-and-recovery experiments for accuracy and inter-day precision tests . For reproducibility, detailed protocols must specify solvent ratios, column types (e.g., C18 reversed-phase), and calibration standards (e.g., pure this compound reference material).
Q. How do researchers determine toxicological thresholds of this compound in model organisms?
- Methodological Answer : Acute toxicity studies often follow OECD Guidelines 423 or 425, administering this compound via oral gavage in rodents and monitoring mortality, organ weight changes, and histopathology. Subchronic studies (e.g., 90-day exposure) integrate dose-response modeling to establish No-Observed-Adverse-Effect Levels (NOAELs). Critical factors include controlling for glycoalkaloid synergies (e.g., alpha-solanine co-presence) and standardizing feed matrices to avoid confounding results .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity profiles of this compound across studies?
- Methodological Answer : Contradictions often arise from variability in compound purity, model systems, or exposure durations. To address this:
- Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., only studies using ≥95% pure this compound).
- Perform dose-response meta-analyses to harmonize disparate datasets, adjusting for covariates like cell line passage number or animal strain .
- Validate findings using orthogonal assays (e.g., compare cytotoxicity results from MTT assays with flow cytometry apoptosis markers) .
Q. How can in silico modeling be integrated with in vitro assays to elucidate this compound’s mechanism of action?
- Methodological Answer :
- Step 1 : Use molecular docking simulations (e.g., AutoDock Vina) to predict this compound’s binding affinity for targets like acetylcholinesterase or membrane sterols.
- Step 2 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
- Step 3 : Couple with transcriptomic profiling (RNA-seq) of treated cells to identify downstream pathways (e.g., oxidative stress response genes). This multi-modal approach reduces overreliance on single-method findings .
Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Model Selection : Use Akaike Information Criterion (AIC) to compare logistic, probit, and hormetic models. Hormesis (low-dose stimulation, high-dose inhibition) is common in glycoalkaloid studies.
- Uncertainty Quantification : Apply bootstrap resampling to estimate 95% confidence intervals for EC50 values.
- Software Tools : Implement dose-response analysis in R packages (e.g.,
drc) or GraphPad Prism .
Data Management and Reproducibility
Q. How should researchers document this compound experiments to ensure reproducibility?
- Methodological Answer :
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw HPLC chromatograms, instrument calibration logs, and solvent batch numbers in supplementary materials.
- Code Sharing : Publish scripts for statistical analyses (e.g., GitHub repositories) with version control.
- Cross-Validation : Collaborate with independent labs to replicate key findings using shared protocols .
Conflict Mitigation in Study Design
Q. How can researchers minimize confounding variables when studying this compound’s effects on human cell lines?
- Methodological Answer :
- Standardization : Use low-passage-number cell lines (≤15 passages) and serum-free media to reduce batch variability.
- Control Groups : Include solvent controls (e.g., 0.1% methanol) and positive controls (e.g., staurosporine for apoptosis assays).
- Blinding : Implement double-blinding for treatment administration and data analysis phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
